tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate
Description
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 2-(1-aminoethyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-10(16)13-9-11-7-5-6-8-12(11)17(13)14(18)19-15(2,3)4/h5-10H,16H2,1-4H3 |
InChI Key |
GATBGTUXYHUJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Boc Protection via Boc Anhydride
In a representative procedure, indole is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This method, adapted from the synthesis of tert-butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate, achieves high yields (96%) under mild conditions. The reaction is typically conducted in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature.
Reaction Conditions
| Reagent | Quantity (equiv) | Temperature | Solvent | Yield |
|---|---|---|---|---|
| Boc anhydride | 2.0 | −78°C → RT | THF | 96% |
| DMAP | 0.1 |
This approach ensures selective protection of the indole nitrogen, critical for directing subsequent functionalization to position 2.
Regioselective Functionalization at Indole Position 2
Position 2 of the indole ring is less reactive than position 3, necessitating strategic methods to achieve substitution. Directed lithiation and electrophilic bromination are pivotal for introducing functional groups at this site.
Directed Lithiation and Bromination
Following Boc protection, the indole derivative is treated with a strong base such as lithium diisopropylamide (LDA) to deprotonate position 2. Subsequent quenching with carbon tetrabromide (CBr₄) installs a bromine atom regioselectively. This method mirrors the bromination of tert-butyl (3-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate using N-bromosuccinimide (NBS), though adaptation is required for position 2.
Optimized Bromination Protocol
| Reagent | Quantity (equiv) | Temperature | Solvent | Yield |
|---|---|---|---|---|
| LDA | 1.2 | −78°C | THF | 72% |
| CBr₄ | 1.0 |
Palladium-Catalyzed C–H Activation
An alternative approach employs palladium catalysts to facilitate C–H activation at position 2. Using Pd(OAc)₂ and a directing group such as pyridine, bromination is achieved with NBS. While less explored in the provided literature, this method offers potential for scalability.
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Substitution | K-phthalimide | DMF, 80°C, 12h | 65% |
| Deprotection | Hydrazine hydrate | Ethanol, reflux, 4h | 89% |
Reductive Amination
An alternative route involves reductive amination of a ketone intermediate. After introducing a carbonyl group at position 2 via Friedel-Crafts acylation (challenging due to indole’s electronic properties), the ketone is reacted with ammonium acetate and sodium cyanoborohydride to yield the amine.
Final Deprotection and Purification
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine. Purification via flash chromatography (ethyl acetate/heptane gradients) ensures high purity, as demonstrated in the isolation of tert-butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate.
Deprotection Conditions
| Reagent | Quantity | Time | Yield |
|---|---|---|---|
| TFA | 10 equiv | 1h | 95% |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of primary methods:
| Method | Steps | Total Yield | Complexity |
|---|---|---|---|
| Lithiation/Bromination | 4 | 45% | High |
| Palladium-Catalyzed | 3 | 38% | Moderate |
| Reductive Amination | 4 | 32% | High |
The lithiation-bromination-substitution sequence offers the highest yield but requires stringent temperature control.
Mechanistic Considerations and Challenges
-
Regioselectivity : Achieving position 2 substitution remains challenging due to indole’s inherent reactivity. Boc protection electronically deactivates the ring, favoring electrophilic attack at less hindered positions.
-
Amine Protection : Phthalimide and Boc groups prevent undesired side reactions but require sequential deprotection steps.
-
Safety : Azide intermediates, as noted in the synthesis of benzyl tert-butyl (1H-indole-3,4-diyl)dicarbamate , pose explosion risks and demand careful handling.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(1-aminoethyl)-1H-indole derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives, including tert-butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate, in anticancer research. Indoles are known for their ability to interact with biological targets involved in cancer progression. For instance, compounds derived from indole structures have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The incorporation of the tert-butyl group enhances solubility and bioavailability, making these compounds more effective in biological assays .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A series of related compounds were synthesized and tested for their ability to inhibit inflammation in vivo. The results indicated that certain derivatives exhibited significant anti-inflammatory activity, comparable to standard treatments like indomethacin. This suggests that this compound could be a candidate for developing new anti-inflammatory drugs .
Synthesis of Derivatives
The synthesis of this compound often involves multiple steps, including the condensation of indole derivatives with various amines or carboxylic acids. For example, one method involves the reaction of tert-butyl 3-bromo-1H-indole-1-carboxylate with amines under specific conditions to yield various substituted indole derivatives .
Table 1: Synthetic Pathways for Indole Derivatives
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | tert-butyl 3-bromo-1H-indole-1-carboxylate + amine | Dioxane, K2CO3, Argon atmosphere | tert-butyl 2-(substituted amino)indole-1-carboxylate |
| 2 | tert-butyl 2-(substituted amino)indole-1-carboxylate + acid | Acidic conditions | tert-butyl 2-(aminoethyl)-indole-1-carboxylate |
Biological Evaluation
The biological activity of this compound has been evaluated through various assays:
Antioxidant Activity
Indoles are recognized for their antioxidant properties. Studies have shown that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Neuroprotective Effects
Research into neuroprotective properties has indicated that certain indole derivatives may protect neuronal cells from apoptosis induced by neurotoxic agents. This opens avenues for developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's .
Case Studies
Several case studies have documented the efficacy of indole derivatives in clinical settings:
-
Case Study 1: Anti-cancer Activity
In vitro studies demonstrated that specific derivatives of this compound inhibited the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis. -
Case Study 2: Anti-inflammatory Effects
A study involving carrageenan-induced paw edema in rats showed that compounds derived from this indole exhibited significant reductions in inflammation compared to control groups.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The aminoethyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The tert-butyl group can provide steric hindrance, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups, impacting reactivity, physical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
- Positional Isomerism: Aminoethyl substitution at position 2 vs. 3 alters steric accessibility. For example, the 2-position aminoethyl group may direct reactivity toward the indole C3 position in electrophilic substitutions .
- Functional Group Reactivity: Bromoethynyl groups facilitate metal-catalyzed cross-coupling, whereas aminoethyl groups are nucleophilic sites for acylations or alkylations .
- Electronic Effects: Electron-withdrawing acetyl groups (C3) reduce indole ring electron density, contrasting with electron-donating aminoethyl groups .
Physicochemical Properties
- Solubility: Aminoethyl derivatives are more polar than acetyl or bromoethynyl analogs, favoring solubility in polar solvents .
- Stability : The tert-butyl carbamate group enhances stability across analogs, but electron-withdrawing groups (e.g., acetyl) may reduce thermal stability .
Biological Activity
tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate is a compound belonging to the indole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, an aminoethyl side chain, and an indole core, which is known for its versatility in biological applications. The indole structure is significant in many pharmaceuticals due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The indole ring can mimic natural substrates or inhibitors, modulating various biological pathways. The tert-butyl group enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
Research indicates that indole derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer Activity : Compounds with indole scaffolds have shown promising anticancer properties. For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines through mechanisms involving microtubule disruption and cell cycle arrest .
- Antiviral Properties : Some studies suggest that indole derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors involved in viral entry .
- Anti-inflammatory Effects : Indoles have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Activity
A study investigating a series of indolyl-pyridinyl-propenones demonstrated that modifications at specific positions on the indole ring significantly altered their cytotoxicity against various cancer cell lines. The findings indicated that certain substitutions could enhance the compounds' ability to disrupt microtubule dynamics, leading to increased apoptosis in cancer cells .
Antiviral Activity
Research on related indole compounds revealed antiviral activity against several viruses, including HIV and influenza. The mechanism often involves inhibition of viral proteases or interference with viral entry into host cells .
Anti-inflammatory Studies
Indole derivatives have been assessed for their anti-inflammatory properties in vitro and in vivo. One study highlighted the ability of certain indoles to reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
Data Tables
Q & A
Q. What are the standard synthetic routes for tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from indole precursors. Key steps include:
- Alkylation : Introduction of the 1-aminoethyl group via nucleophilic substitution or reductive amination.
- Esterification : Protection of the indole nitrogen using tert-butyl chloroformate in the presence of a base (e.g., DMAP or pyridine) under reflux conditions in THF or DCM .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 85%) by enabling uniform heating and precise temperature control .
Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity, and stoichiometric ratios of reagents.
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and stereochemistry. Hydrogen-bonding patterns are analyzed using graph-set notation to validate supramolecular interactions .
- Spectroscopy :
- NMR : H and C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbonyl carbons (~150 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 315.29) .
Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?
- Methodological Answer :
- Lipophilicity : Enhanced by the tert-butyl group, making it soluble in organic solvents (e.g., DCM, THF) but poorly water-soluble. LogP values can be predicted using computational tools like PubChem .
- Thermal stability : Decomposes above 200°C, requiring storage at 2–8°C.
- Reactivity : The aminoethyl side chain participates in nucleophilic reactions (e.g., acylations), while the indole ring undergoes electrophilic substitutions at the C3 position .
Advanced Research Questions
Q. How can researchers resolve low yields during the synthesis of this compound?
- Methodological Answer :
- Catalyst screening : Test palladium/copper complexes for cross-coupling steps to improve efficiency .
- Purification techniques : Use preparative HPLC or column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., tert-butyl group deprotection) .
Q. What strategies are effective in analyzing contradictory biological activity data across structural analogs?
- Methodological Answer :
- Comparative SAR studies : Systematically vary substituents (e.g., bromine vs. hydroxy groups) and assay against targets (e.g., kinases, GPCRs) to identify pharmacophores .
- Molecular docking : Use software like AutoDock to model interactions with binding pockets. For example, the aminoethyl group may form hydrogen bonds with Asp113 in a hypothetical receptor .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC values) to distinguish assay-specific artifacts from true structure-activity trends .
Q. How can computational modeling predict the crystallographic behavior of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate lattice energies and optimize molecular geometry to predict packing motifs (e.g., herringbone vs. layered structures) .
- Hydrogen-bond propensity analysis : Use Mercury Software to simulate intermolecular interactions (e.g., N–H···O=C) and compare with experimental XRD data .
- Puckering analysis : Apply Cremer-Pople parameters to quantify ring distortions in the indole core, which influence crystallization kinetics .
Q. What methodologies are recommended for studying degradation pathways under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions, followed by LC-MS to identify degradation products (e.g., de-esterified indole derivatives) .
- Metabolic profiling : Use liver microsomes or hepatocytes to detect phase I/II metabolites (e.g., glucuronidation of the aminoethyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
